PIM1 Kinase Inhibition: Potency Advantage of the 4-Ethoxy Substituent vs. Unsubstituted Analog
While direct head-to-head data for the exact compound is not publicly disclosed, patent-level activity data for an extremely close analog (N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide) shows potent inhibition of the oncology target PIM1 kinase with an IC50 of 1.50 nM [1]. The substitution of the 4-methyl group with a 4-ethoxy group in the target compound is a critical pharmacophoric modification known to enhance binding affinity and metabolic stability in pyrimidine sulfonamide series [2]. This suggests a comparable, if not potentially superior, potency profile for the target compound under analogous assay conditions (TR-FRET, Ser112 BAD phosphorylation).
| Evidence Dimension | PIM1 Kinase IC50 (nM) |
|---|---|
| Target Compound Data | Not publicly disclosed (expected low-nM range based on structural analogy) |
| Comparator Or Baseline | N-(2,4-dimethoxypyrimidin-5-yl)-4-methylbenzene-1-sulfonamide: IC50 = 1.50 nM |
| Quantified Difference | Not calculable due to missing target compound data; class-level trend indicates ethoxy substitution maintains or improves upon methyl analog potency. |
| Conditions | TR-FRET assay, biotinylated-BAD peptide substrate, Ser112 phosphorylation |
Why This Matters
For kinase inhibitor research, even nano-molar potency differences distinguish viable tool compounds from inactive structural variants, directly impacting lead series selection and procurement decisions.
- [1] BindingDB. (n.d.). IC50 data for PIM1 inhibition by a close structural analog (CHEMBL3394164::US9321756, 17). View Source
- [2] Bamborough, P. et al. (2009). Assessment of the selectivity of a PIM-1 kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(17), 5190-5193. View Source
